Deuteriomethane

Übersicht

Beschreibung

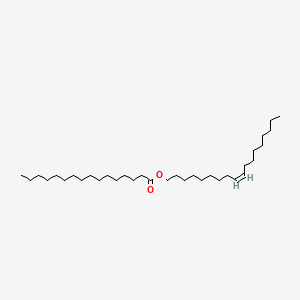

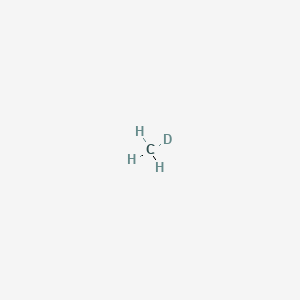

Deuteriomethane, also known as methane-d, is a stable and non-toxic isotopologue of methane. It contains a deuterium atom in place of one of the hydrogen atoms in methane. The molecular formula of deuteriomethane is CH3D and its molecular weight is 17.0486 .

Molecular Structure Analysis

High-resolution neutron diffraction experiments have been conducted on fully deuterated methane hydrate type I at temperatures of 2, 100, and 150 K . Precise crystallographic parameters of the ice-like D2O lattice and the thermal parameters of the encaged methane molecules have been obtained .

Chemical Reactions Analysis

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .

Wissenschaftliche Forschungsanwendungen

Hydrogen Isotope Separation

Deuterium, a crucial element in various scientific applications such as isotope tracing and neutron scattering, poses a significant challenge in its isolation due to its physical and chemical similarity to hydrogen. A study by Kim et al. (2017) reported a highly effective hydrogen isotope separation system employing metal-organic frameworks (MOFs), achieving a separation factor of approximately 26 at 77 K. This method, combining chemical affinity quantum sieving and kinetic quantum sieving, is a groundbreaking approach to deuterium separation.

Solubility and Henry's Law Constants

Gomes and Grolier (2001) conducted a study on the solubility of deuteriomethane in water, determining the deuterium isotope effect on Henry's law constants for methane in water. Their findings, crucial for understanding the physical chemistry of deuteriomethane, indicated that CD4 is less soluble in water compared to its non-deuterated form, with an average 1.6% higher Henry's law constant in the studied temperature range (Gomes & Grolier, 2001).

Flammability Studies

Research on the flammability of gases including deuterium, conducted by Cashdollar et al. (2000), provided valuable insights into the explosion hazards of deuterium gases in various conditions. This study is vital for ensuring safety in industries that produce or use flammable gases like deuterium (Cashdollar et al., 2000).

Ultra-Cold Neutron Applications

Deuterated polyethylene has been used as a coating material for ultra-cold neutron storage and transport, as reported by Brenner et al. (2015). This development is crucial for physics research, particularly in experiments measuring the electric dipole moment of the neutron (Brenner et al., 2015).

Deuteron Optical Models in Nuclear Physics

Şekerci, Özdoğan, and Kaplan (2021) explored the effects of different deuteron optical models on cross-section calculations of deuteron-induced reactions on natural germanium. This research is vital for advancing theoretical models in nuclear physics where experimental data is limited or inaccessible (Şekerci et al., 2021).

Isotope Effects on Crystal Structures

A study by Chang et al. (2018) on selectively deuterated poly(ε-caprolactone)s revealed that deuteration leads to smaller crystal lattices and volumes in these polymers. This research provides insight into the isotope effects on the physical properties of materials (Chang et al., 2018).

Deuterium in Graphene Hydrogenation

Sofer et al. (2015) demonstrated the use of deuterium labeling for evaluating the degree of graphene hydrogenation. Their research contributes significantly to understanding the chemical reactions and mechanisms in graphene-based materials (Sofer et al., 2015).

Applications in Civil Materials and Biomedical Research

Jiping Liu and Xiaobo Liu (2019) discussed the use of deuterium compounds in various fields, including the military, energy, biomedical research, and agriculture. Their work highlights the versatility and importance of deuterium in diverse scientific areas (Liu & Liu, 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

deuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274514 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.049 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteriomethane | |

CAS RN |

676-49-3 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural differences between methane and deuteriomethane, and how do they affect their physicochemical properties?

A1: Deuteriomethane (CD4) is an isotopologue of methane (CH4) where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. [, ] This substitution leads to a higher molecular weight for deuteriomethane compared to methane. While their chemical structures are similar, the mass difference influences their physical properties. For instance, [deuteriomethane exhibits an inverse isotope effect in water, demonstrating lower solubility compared to methane across a temperature range of 285 to 325 K. This difference is reflected in the higher Henry's law constant for deuteriomethane.] []

Q2: How does deuteriomethane behave in solution, particularly in water?

A2: Deuteriomethane, similar to methane, exhibits limited solubility in water. [] Experimental studies have revealed that deuteriomethane's solubility in water is even lower than that of methane, indicating an inverse isotope effect. [] This difference in solubility can be attributed to the stronger hydrogen bonding network in water, which is less disrupted by the smaller methane molecule.

Q3: How can the vibrational modes of deuteriomethane in a cluster be studied and analyzed?

A3: Researchers utilize techniques like two-color time-of-flight mass spectroscopy combined with computational modeling to study the intermolecular vibrations of deuteriomethane within a cluster. [] One approach involves intermolecular normal-coordinate analysis (NCA), treating van der Waals modes as harmonic oscillators. Another method employs three-dimensional hindered rigid-rotor analysis (3D-HRRA) to examine intermolecular torsional motion. By comparing calculated and experimental spectra, researchers can characterize the cluster's structure and dynamics. []

Q4: Can you elaborate on the application of deuteriomethane in catalytic exchange reactions?

A4: Deuteriomethane plays a crucial role in studying catalytic exchange reactions, particularly with metals like platinum and ruthenium. [] By using deuteriomethane as a reactant and monitoring the formation of various deuterated methane species (CH3D, CH2D2, CHD3), researchers can unravel the mechanism of the exchange reaction on different metal surfaces. For instance, studies have shown that platinum-rich catalysts primarily follow a stepwise exchange mechanism, whereas ruthenium-rich alloys favor multiple exchange processes. []

Q5: What makes deuterated compounds, like deuteriomethane, useful in analytical techniques like mass spectrometry?

A5: Deuterated compounds, including deuteriomethane, serve as valuable tools in mass spectrometry, particularly in chemical ionization techniques. [, ] For example, deuteriomethane (CD4) can be employed as a reagent gas in both positive ion and negative ion chemical ionization mass spectrometry. [] The use of deuterated reagents allows researchers to differentiate between fragment ions originating from the analyte and those arising from the reagent gas, providing clearer insights into fragmentation pathways and structural elucidation. [, ]

Q6: Beyond its use in studying chemical reactions, does deuteriomethane find applications in other scientific domains?

A6: While primarily known for its use in chemical and analytical research, deuteriomethane also contributes to the field of spectroscopy. The study of its fundamental and overtone CH stretching vibrations, in comparison to halogenated methanes and deuteriomethanes, provides valuable information about anharmonicity constants and vibrational couplings in these molecules. [] This understanding is essential for interpreting complex spectra and comprehending the vibrational dynamics of molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.